N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride
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Overview
Description
N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an isoxazole moiety, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Isoxazole Moiety: The isoxazole ring is introduced through cycloaddition reactions involving nitrile oxides and alkenes.
Attachment of the Tosyl Group: The tosyl group is introduced via sulfonation reactions using tosyl chloride and a suitable base.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification and isolation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
N-Methyl-3-((3-tosylisoxazol-5-yl)methyl)piperidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
N-Methyl-3-piperidinecarboxamide hydrochloride: Lacks the isoxazole and tosyl groups, resulting in different chemical properties and applications.
3-Methyl-3-piperidinecarboxylic acid hydrochloride: Similar piperidine structure but different functional groups, leading to variations in reactivity and biological activity.
1-Methyl-piperidine-3-carboxylic acid hydrochloride: Another piperidine derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of the piperidine ring, isoxazole moiety, and tosyl group, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H24ClN3O4S |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-methyl-3-[[3-(4-methylphenyl)sulfonyl-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H23N3O4S.ClH/c1-13-4-6-15(7-5-13)26(23,24)16-10-14(25-21-16)11-18(17(22)19-2)8-3-9-20-12-18;/h4-7,10,20H,3,8-9,11-12H2,1-2H3,(H,19,22);1H |
InChI Key |
OSHYEDWWUDFRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NOC(=C2)CC3(CCCNC3)C(=O)NC.Cl |
Origin of Product |
United States |
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